molecular formula C9H14N2O B1443483 3-Amino-1-isobutylpyridin-2(1H)-one CAS No. 1447959-09-2

3-Amino-1-isobutylpyridin-2(1H)-one

Cat. No.: B1443483
CAS No.: 1447959-09-2
M. Wt: 166.22 g/mol
InChI Key: MAMCRXKIENEIRP-UHFFFAOYSA-N
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Description

3-Amino-1-isobutylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The development of efficient, stereoselective processes for preparing key intermediates in drug synthesis is critical. For example, Fleck et al. (2003) describe a method for preparing a key intermediate in the development of an antibiotic, showcasing the importance of stereoselective synthesis in medicinal chemistry (Fleck et al., 2003).

  • Smyth et al. (2010) explored the synthesis and reactivity of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, demonstrating their potential as kinase inhibitors, highlighting the heteroaromatic scaffolds' relevance in targeting cancer and other diseases (Smyth et al., 2010).

Applications in Corrosion Inhibition

  • Verma et al. (2016) investigated 3-amino alkylated indoles as corrosion inhibitors for mild steel, showcasing how structural modifications of amino-substituted compounds can enhance their performance as corrosion inhibitors (Verma et al., 2016).

Enzymatic Preparation and Biotransformation

  • Chen et al. (2011) discussed the enzymatic routes for preparing (S)-amino acids, essential for synthesizing antidiabetic drugs, illustrating the importance of biocatalysis in generating chirally pure compounds (Chen et al., 2011).

Novel Scaffolds for Anticancer Activity

  • Jadhav et al. (2021) reported on a rapid multicomponent synthesis of 3-amino-1-alkylpyridin-2(1H)-one derivatives in ionic liquids, highlighting their potential as anticancer scaffolds. This study exemplifies the exploration of novel synthetic routes to develop therapeutically relevant molecules (Jadhav et al., 2021).

Antimicrobial and Antiviral Activity

  • Abu-Youssef et al. (2010) synthesized complexes with potential antimicrobial activity, illustrating how structural modifications can enhance bioactivity against various pathogens (Abu-Youssef et al., 2010).

Properties

IUPAC Name

3-amino-1-(2-methylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-11-5-3-4-8(10)9(11)12/h3-5,7H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMCRXKIENEIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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